2-(Indolin-1-yl)benzoic acid
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Overview
Description
2-(Indolin-1-yl)benzoic acid is an organic compound that features an indoline moiety fused to a benzoic acid structure Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while benzoic acid is a simple aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)benzoic acid typically involves the formation of the indoline ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . This indole can then be further functionalized to introduce the benzoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indoline ring and its subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indoline ring to more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(Indolin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of smart materials, such as photochromic textiles.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-yl)benzoic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group.
Oxoindolin-2-one derivatives: Compounds with similar indoline structures used in medicinal chemistry.
Uniqueness
2-(Indolin-1-yl)benzoic acid is unique due to its specific combination of the indoline and benzoic acid moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72990-98-8 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c17-15(18)12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2,(H,17,18) |
InChI Key |
CQRWVZZXBUOVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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